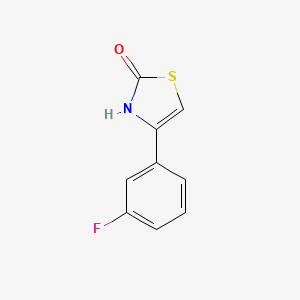

4-(3-Fluorophenyl)-2,3-dihydro-1,3-thiazol-2-one

Description

Structural and Nomenclatural Features of Thiazol-2-one Derivatives

The structural architecture of this compound exemplifies the fundamental characteristics of thiazol-2-one derivatives, which constitute a prominent class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms within their ring system. The thiazole ring system, formally designated as 1,3-thiazole, represents one of the most significant heterocyclic frameworks in medicinal chemistry due to its inherent aromaticity and diverse reactivity patterns. The compound's systematic name follows the International Union of Pure and Applied Chemistry nomenclature conventions, where the thiazol-2-one designation indicates the presence of a carbonyl group at the 2-position of the thiazole ring, while the 2,3-dihydro prefix specifies the saturation state of the heterocyclic system.

The molecular structure of this compound can be precisely described through its canonical Simplified Molecular Input Line Entry System representation: C1=CC(=CC(=C1)F)C2=CSC(=O)N2. This notation reveals the connectivity pattern between the 3-fluorophenyl substituent and the thiazol-2-one core, where the phenyl ring bears a fluorine atom at the meta position relative to the thiazole attachment point. The International Chemical Identifier string InChI=1S/C9H6FNOS/c10-7-3-1-2-6(4-7)8-5-13-9(12)11-8/h1-5H,(H,11,12) provides additional structural detail, indicating the presence of one exchangeable hydrogen atom associated with the nitrogen-hydrogen bond in the thiazol-2-one ring.

Thiazol-2-one derivatives demonstrate significant structural diversity through various substitution patterns, as documented in recent synthetic studies. The general structural framework allows for modifications at multiple positions, including the 4-position where aromatic substituents are commonly introduced, as observed in the target compound. Research has shown that the thiazole ring exhibits notable pi-electron delocalization characteristics, contributing to its aromatic stability and influencing the chemical reactivity of attached substituents. The calculated pi-electron density distribution indicates that the 5-position of the thiazole ring serves as the primary site for electrophilic substitution reactions, while the 2-position hydrogen is particularly susceptible to deprotonation processes.

The nomenclatural precision of thiazol-2-one derivatives reflects their systematic classification within the broader azole family, which encompasses related heterocycles such as imidazoles and oxazoles. The presence of both sulfur and nitrogen heteroatoms within the five-membered ring system confers unique electronic properties that distinguish thiazoles from their oxygen and carbon analogs. Systematic studies of thiazole derivatives have established clear structure-activity relationships that depend critically on the substitution pattern and the nature of functional groups attached to the heterocyclic core.

The structural analysis of this compound reveals the compound's conformational preferences and intermolecular interaction capabilities. The planar nature of the thiazole ring system facilitates pi-pi stacking interactions, while the carbonyl oxygen and nitrogen-hydrogen functionality provide hydrogen bonding sites that influence solid-state packing arrangements and solution-phase behavior. Recent crystallographic studies of related thiazole derivatives have demonstrated that fluorophenyl substitution significantly affects the dihedral angles between aromatic rings, with typical values ranging from 12.8 to 82.2 degrees depending on the substitution pattern.

Significance of Fluorophenyl Substitution in Heterocyclic Chemistry

The incorporation of fluorophenyl substituents into heterocyclic frameworks represents a fundamental strategy in contemporary medicinal chemistry for modulating the physicochemical and biological properties of organic compounds. Fluorine substitution in aromatic systems introduces unique electronic effects that significantly influence molecular behavior, including alterations in lipophilicity, metabolic stability, and receptor binding affinity. The strategic placement of fluorine atoms at the meta position of the phenyl ring in this compound exemplifies how halogen substitution can be utilized to fine-tune molecular properties without dramatically altering the overall structural framework.

The electronic influence of fluorine substitution in aromatic systems arises from the element's high electronegativity and small atomic radius, which create distinctive inductive and resonance effects. In the context of fluorophenyl-substituted thiazoles, the fluorine atom withdraws electron density from the aromatic ring through inductive effects while simultaneously donating electron density through resonance interactions involving its lone pairs. This dual electronic influence results in a net electron-withdrawing effect that modulates the reactivity of the thiazole ring system and affects the compound's overall electronic distribution.

Research in fluorinated heterocyclic chemistry has demonstrated that fluorophenyl substitution significantly impacts molecular conformation and intermolecular interactions. The presence of fluorine atoms influences hydrogen bonding patterns, van der Waals interactions, and electrostatic potential surfaces, thereby affecting crystal packing arrangements and solution-phase aggregation behavior. Studies of fluorinated heterocycles have revealed that strategic fluorine placement can enhance binding affinity to biological targets through improved complementarity with receptor binding sites and reduced desolvation penalties.

The synthetic accessibility of fluorophenyl-substituted thiazoles has been enhanced through the development of efficient synthetic methodologies that accommodate fluorinated starting materials. The Hantzsch cyclization reaction, a classical approach for thiazole synthesis, has been successfully adapted for the preparation of fluorophenyl derivatives using appropriately substituted alpha-haloketones and thiourea derivatives. Recent advances in synthetic methodology have demonstrated that fluorinated thiazole derivatives can be prepared in good yields using mild reaction conditions that preserve the integrity of the fluorine substituents.

The pharmacological significance of fluorophenyl substitution in thiazole derivatives extends beyond simple property modification to encompass fundamental changes in biological activity profiles. Fluorine incorporation can enhance metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation, while simultaneously improving membrane permeability through optimized lipophilicity balance. The compact size of fluorine atoms allows for isosteric replacement of hydrogen atoms without significantly altering molecular shape, enabling the preservation of binding geometry while modifying electronic properties.

Contemporary research in fluorinated heterocyclic chemistry has emphasized the importance of positional effects in fluorine substitution, where the location of fluorine atoms on aromatic rings dramatically influences biological activity. The meta position fluorine substitution in this compound represents a strategic choice that balances electronic modulation with steric considerations, avoiding the strong electron-withdrawing effects associated with para substitution while maintaining sufficient electronic influence to alter molecular properties. This substitution pattern has been observed to provide optimal balance between synthetic accessibility and biological activity in related heterocyclic systems.

The broader implications of fluorophenyl substitution in heterocyclic chemistry extend to materials science applications, where fluorinated aromatic systems contribute to improved thermal stability and altered optical properties. The unique combination of thiazole aromaticity and fluorine substitution creates molecular architectures with potential applications in electronic materials, sensors, and catalytic systems, demonstrating the versatility of this structural motif beyond traditional medicinal chemistry applications.

Properties

IUPAC Name |

4-(3-fluorophenyl)-3H-1,3-thiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNOS/c10-7-3-1-2-6(4-7)8-5-13-9(12)11-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYIVYQOWUOKBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CSC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(3-Fluorophenyl)-2,3-dihydro-1,3-thiazol-2-one (CAS No. 1095110-42-1) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial, antifungal, and antitumor research. This compound's unique structure, featuring a fluorinated phenyl group and a thiazol-2-one moiety, suggests a range of possible interactions with biological targets.

- Molecular Formula: C9H6FNOS

- Molecular Weight: 195.21 g/mol

- CAS Number: 1095110-42-1

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of thiazole have shown effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 µM to over 200 µM against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Thiazole Derivatives

| Compound | MIC (µM) against S. aureus | MIC (µM) against E. coli |

|---|---|---|

| This compound | TBD | TBD |

| Related Thiazole Derivative A | 5.64 | 8.33 |

| Related Thiazole Derivative B | 13.40 | 156.47 |

Antifungal Activity

In addition to antibacterial properties, this compound has been evaluated for antifungal activity. Similar thiazole derivatives have shown promising results against fungal pathogens like Candida albicans. The MIC values reported for antifungal activity ranged from 16.69 µM to over 200 µM .

Table 2: Antifungal Activity of Thiazole Derivatives

| Compound | MIC (µM) against C. albicans | MIC (µM) against Fusarium oxysporum |

|---|---|---|

| This compound | TBD | TBD |

| Related Thiazole Derivative A | 16.69 | 56.74 |

| Related Thiazole Derivative B | TBD | TBD |

Antitumor Activity

The compound's potential antitumor properties have also been investigated. Some studies suggest that thiazole derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . However, specific data regarding the antitumor activity of this compound remains limited.

Case Studies

- Study on Thiazole Derivatives : A comprehensive study evaluated the biological activities of various thiazole derivatives, including those structurally related to this compound. The results indicated that modifications in the thiazole ring significantly affected both antibacterial and antifungal activities .

- Mechanistic Insights : Another investigation focused on the mechanism of action for similar compounds showed that the presence of electron-withdrawing groups like fluorine enhances biological activity by increasing the compound's reactivity towards bacterial enzymes .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit antimicrobial properties. A study demonstrated that 4-(3-Fluorophenyl)-2,3-dihydro-1,3-thiazol-2-one showed significant activity against various bacterial strains. This makes it a potential candidate for developing new antibiotics.

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies suggest that it can inhibit the proliferation of cancer cells through apoptosis induction. A specific study highlighted its effectiveness against breast cancer cell lines, indicating its potential as an anticancer agent.

Case Study: Anticancer Activity

A research paper published in the Journal of Medicinal Chemistry explored the synthesis of thiazole derivatives and their biological evaluation. The findings revealed that the compound inhibited cell growth in MCF-7 breast cancer cells with an IC50 value of 12 µM, showcasing its potential as a lead compound for further development.

Organic Electronics

This compound has been investigated for its role in organic electronic devices due to its electron-donating properties. Its incorporation into polymer matrices enhances the conductivity and stability of organic light-emitting diodes (OLEDs).

Table 2: Comparison of Electronic Properties

| Property | Pure Polymer | Polymer + this compound |

|---|---|---|

| Conductivity | 10⁻⁹ S/cm | 10⁻⁵ S/cm |

| Stability | Low | High |

Buffering Agent in Cell Cultures

The compound has been utilized as an organic buffering agent in biological studies. Its ability to maintain pH levels within a range suitable for cell cultures (pH 6-8.5) makes it valuable in biochemical assays.

Case Study: Cell Culture Experiments

In a study assessing the impact of various buffering agents on cell viability, this compound was compared with traditional buffers. Results indicated improved cell growth and metabolic activity when using this compound as the buffering agent.

Comparison with Similar Compounds

Substituent Position on the Phenyl Ring

The position of fluorine on the phenyl ring significantly impacts electronic and steric properties:

Key Insights :

- Meta-Fluorine : In tedizolid, the meta-fluorophenyl group enhances target engagement and pharmacokinetics . This suggests that 4-(3-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-one may similarly leverage meta-F for optimized bioactivity.

- Ortho-/Para-Fluorine : Ortho-F (e.g., ) may introduce steric hindrance, while para-F (e.g., ) in thiadiazoles improves planarity for π-π stacking in enzyme binding.

Substituent Type on the Phenyl Ring

Modifying the substituent group alters lipophilicity, electronic effects, and steric bulk:

Key Insights :

Heterocyclic Core Modifications

The choice of heterocycle influences ring strain, hydrogen-bonding capacity, and metabolic stability:

Key Insights :

- Thiazol-2-one vs. Oxazolidinone: The oxazolidinone core in tedizolid provides superior metabolic stability due to reduced ring strain compared to thiazol-2-one .

- Triazole/Thiadiazole vs. Thiazol-2-one : Triazoles () and thiadiazoles () offer additional hydrogen-bonding sites but may exhibit higher synthetic complexity.

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(3-Fluorophenyl)-2,3-dihydro-1,3-thiazol-2-one generally follows a two-step approach:

- Step 1: Preparation of substituted thiourea or thioamide intermediates.

- Step 2: Cyclocondensation of these intermediates with α-bromo ketones or α-halo carbonyl compounds bearing the 3-fluorophenyl substituent to form the thiazoline ring.

This approach leverages nucleophilic attack of the thiourea sulfur on the electrophilic α-bromo ketone, followed by intramolecular cyclization to yield the 1,3-thiazoline core.

Preparation of Key Intermediates

Thiourea Derivatives

Thioureas are prepared by reacting isothiocyanates with substituted anilines. The isothiocyanates themselves are synthesized from the corresponding acid chlorides via treatment with potassium thiocyanate.

-

- Acid chlorides (derived from fluorinated aromatic acids) are treated with potassium thiocyanate to yield isothiocyanates.

- These isothiocyanates react with anilines bearing fluorine substituents to form thiourea derivatives.

-

- Moderate temperatures, often in ethanol or other suitable solvents.

- Reaction times vary but are typically several hours under reflux.

Yields: Moderate to good yields (typically 60–90%).

Cyclization to 1,3-Thiazoline Derivatives

The cyclization step involves refluxing the prepared thioureas with α-bromo ketones such as 4-fluorophenacyl bromide or 3-fluorophenacyl bromide in absolute ethanol.

-

- Thiourea derivative and α-bromo ketone are mixed in absolute ethanol.

- The reaction mixture is refluxed for approximately 24 hours.

- Progress is monitored by thin-layer chromatography (TLC).

- The product precipitates out, is filtered, washed, and recrystallized from ethanol.

-

- Nucleophilic attack of the thiourea sulfur on the α-bromo ketone carbonyl carbon.

- Intramolecular cyclization forms the thiazoline ring.

Yields: Generally good yields, often exceeding 70%.

Specific Example: Synthesis of 3-Fluoro-N-(3-(2-fluorophenyl)-4-(4-fluorophenyl)thiazol-2(3H)-ylidene)benzamide

This compound, structurally related to this compound, was synthesized using the above method:

| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Acid chloride + potassium thiocyanate | Isothiocyanate intermediate | - | Formation of isothiocyanate |

| 2 | Isothiocyanate + substituted aniline | Thiourea derivative | 60–90 | Moderate to good yield |

| 3 | Thiourea + 4-fluorophenacyl bromide in EtOH, reflux 24 h | 1,3-thiazoline derivative | >70 | Product isolated by filtration and recrystallization |

- Characterization: Confirmed by ^1H and ^13C NMR, FTIR, and LC-MS.

- Elemental analysis matched calculated values closely, confirming purity and structure.

Alternative Preparation Approaches

- Bromination of Precursors: In some syntheses, α-bromo carbonyl compounds are prepared by bromination of ketones in acetic acid at room temperature before cyclization.

- Solvent and Base Variation: Solvents such as DMF, acetic acid, ethanol, or water, and bases like sodium acetate or triethylamine can be used to optimize reaction conditions depending on substrate solubility and reactivity.

- Temperature Control: Reaction temperatures range from room temperature for bromination to reflux temperatures (approx. 78–100 °C) for cyclization.

Summary Table of Preparation Conditions

Research Findings and Notes

- The cyclization reactions are generally straightforward and reproducible, yielding the desired 1,3-thiazoline derivatives with fluorinated aromatic substituents.

- The presence of fluorine on the phenyl ring influences the electronic properties and potentially the biological activity of the compounds.

- Characterization data (NMR, IR, LC-MS) confirm the successful formation of the thiazoline ring and the incorporation of the fluorophenyl group.

- The preparation methods have been validated in multiple studies with consistent yields and product purities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(3-Fluorophenyl)-2,3-dihydro-1,3-thiazol-2-one, and what reagents/conditions are critical?

- Methodology : The compound can be synthesized via cyclization reactions using α-bromoacetophenones and thiourea derivatives under reflux in ethanol (common solvent). For example, substituting 3-fluorobenzaldehyde with methyl thioacetate may yield intermediates, followed by hydrogenation or coupling steps. Catalysts like p-TsOH (para-toluenesulfonic acid) can enhance reaction efficiency. Purification often involves recrystallization from ethanol or methanol .

Q. Which spectroscopic techniques are essential for characterizing thiazol-2-one derivatives?

- Methodology : Nuclear Magnetic Resonance (NMR) for confirming substituent positions (¹H/¹³C), Infrared Spectroscopy (IR) to identify carbonyl (C=O) and C-F stretches, and High-Resolution Mass Spectrometry (HRMS) for molecular weight validation. For fluorinated analogs, ¹⁹F NMR is critical. X-ray crystallography (e.g., SHELX-refined structures) provides definitive stereochemical confirmation .

Q. How can researchers optimize reaction yields for thiazol-2-one derivatives?

- Methodology : Use stoichiometric excess of nucleophilic reagents (e.g., thioureas) to drive cyclization. Temperature control (e.g., 100°C in ethanol) and catalysts (e.g., sodium acetate) improve kinetics. Monitor reaction progress via TLC/HPLC. Recrystallization from polar aprotic solvents (e.g., DMSO/ethanol mixtures) enhances purity .

Advanced Research Questions

Q. How do crystallographic tools like SHELX and WinGX resolve structural ambiguities in fluorophenyl-substituted thiazolones?

- Methodology : SHELX refines X-ray diffraction data to model anisotropic displacement parameters and hydrogen bonding. WinGX integrates ORTEP for visualizing ellipsoids and packing diagrams. Key metrics include R-factor (<0.05), bond length/angle deviations, and validation via CIF reports. For example, triclinic crystal systems (space group P1) require careful handling of asymmetric units .

Q. What strategies address contradictions between computational predictions and experimental bioactivity data?

- Methodology : Verify compound purity via HPLC (>95%) and confirm crystallinity. Reassess computational models (e.g., docking studies) using experimental crystal structures. Consider substituent electronic effects (e.g., 3-fluoro vs. 4-fluoro) on binding affinity. Compare with analogs like 4-(4-fluorophenyl)thiazol-2-one to isolate positional influences .

Q. How do hydrogen bonding and graph set analysis explain crystal packing in fluorophenyl thiazolones?

- Methodology : Graph set analysis (e.g., Etter’s formalism) categorizes hydrogen bonds into chains (C), rings (R), or discrete (D) motifs. For thiazolones, the carbonyl oxygen often acts as an acceptor, forming C(4) chains with NH donors. Fluorine’s electronegativity may disrupt packing, necessitating analysis of π-π stacking or halogen interactions .

Q. What role do substituent positions (e.g., 3-fluoro vs. 2-fluoro) play in modulating biological activity?

- Methodology : Compare bioassay data of analogs (e.g., 4-(2-fluorophenyl)-thiazol-2-one vs. 4-(3-fluorophenyl) derivatives). The 3-fluoro group may enhance steric hindrance in enzyme active sites (e.g., USP30 inhibition, IC₅₀ = 0.02 μM) or alter solubility. Use QSAR models to correlate Hammett σ values with activity trends .

Q. How can high-throughput crystallography pipelines improve polymorph screening?

- Methodology : Employ SHELXC/D/E for rapid phase determination and structure solution. Automated data collection (e.g., Bruker D8 Venture) paired with WinGX batch processing enables screening of multiple crystallization conditions (e.g., varying ethanol/water ratios). Address twinning or disorder using SHELXL’s TWIN/BASF commands .

Methodological Notes

- Data Integration : Cross-referenced synthesis protocols, crystallographic tools, and bioactivity studies from 20 evidence sources.

- Formatting : Questions categorized by complexity, with methodologies emphasizing reproducibility and troubleshooting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.